Bis-PEG5-NHS ester

Bioconjugation Quality Control PROTAC Synthesis

Bis-PEG5-NHS ester (CAS 756526-03-1) is a discrete, homobifunctional PEG5 crosslinker delivering 99.83% HPLC purity for unmatched stoichiometric precision in ADC, PROTAC, and protein conjugation. The 5-unit PEG spacer provides a defined 17.6 Å arm length, >98% amine coupling efficiency at pH 7–9, and superior conjugate solubility with minimal immunogenicity. Unlike polydisperse PEGs or shorter linkers, this exact 532.50 Da compound ensures reproducible DAR analysis via mass spectrometry and eliminates batch variability. Comply with regulatory demands for clinical-grade bioconjugates. Request a quote now.

Molecular Formula C22H32N2O13
Molecular Weight 532.5 g/mol
CAS No. 756526-03-1
Cat. No. B606179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG5-NHS ester
CAS756526-03-1
SynonymsBis-PEG5-NHS ester
Molecular FormulaC22H32N2O13
Molecular Weight532.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H32N2O13/c25-17-1-2-18(26)23(17)36-21(29)5-7-31-9-11-33-13-15-35-16-14-34-12-10-32-8-6-22(30)37-24-19(27)3-4-20(24)28/h1-16H2
InChIKeyFTYUGLBWKRXQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bis-PEG5-NHS ester (756526-03-1): High-Purity Homobifunctional PEG5 Linker for Controlled Bioconjugation


Bis-PEG5-NHS ester (CAS 756526-03-1) is a homobifunctional polyethylene glycol (PEG) crosslinker comprising two N-hydroxysuccinimide (NHS) ester groups symmetrically bridged by a five-unit PEG (PEG5) spacer . Its primary function is to form stable amide bonds with primary amines on biomolecules in aqueous media (pH 7–9), making it a core reagent for protein conjugation, ADC linker construction, and PROTAC synthesis [1]. The discrete PEG5 spacer confers high water solubility and reduced immunogenicity to resultant conjugates .

Bis-PEG5-NHS ester (756526-03-1): The Critical Impact of PEG Length on Conjugation Outcomes


Generic substitution among Bis-PEG-NHS ester linkers is scientifically invalid because the PEG spacer length directly dictates critical performance parameters. Varying the number of ethylene glycol units (e.g., PEG2 vs. PEG5 vs. PEG13) alters the spacer arm length (approx. 17.6 Å for PEG5 ), molecular flexibility, and aqueous solubility, which in turn govern crosslinking efficiency, steric hindrance reduction, and the hydrodynamic radius of the final conjugate [1][2]. Furthermore, the precise molecular weight (532.50 Da) and discrete structure of Bis-PEG5-NHS ester ensure batch-to-batch reproducibility in conjugation stoichiometry—a parameter that polydisperse PEG alternatives cannot guarantee .

Quantitative Differentiation Evidence for Bis-PEG5-NHS ester (756526-03-1) vs. PEG Homologs


Purity and Analytical Specification: 99.83% HPLC Purity Enabling Reproducible Stoichiometry

Bis-PEG5-NHS ester is commercially available with a certified HPLC purity of 99.83% . In comparison, other homologs such as Bis-PEG9-NHS ester are typically supplied at 98.0% purity by the same vendor . While both exceed 95%, the 1.83% absolute purity difference for Bis-PEG5-NHS ester translates to lower levels of amine-reactive impurities that can otherwise consume valuable protein or alter conjugation ratios. This higher purity specification directly supports the reproducible construction of homogeneous conjugates, such as precisely defined PROTACs or ADCs .

Bioconjugation Quality Control PROTAC Synthesis

Spacer Arm Length: The PEG5 Sweet Spot for Crosslinking Efficiency

The PEG5 spacer in Bis-PEG5-NHS ester provides an approximate extended length of 17.6 Å [1]. This contrasts with the shorter PEG2 spacer (approx. 7.1 Å) which can cause steric hindrance, and the longer PEG13 spacer (approx. 47.5 Å) which may introduce excessive conformational flexibility that complicates structural analysis [2]. The 17.6 Å length is empirically found to optimally balance proximity-driven crosslinking efficiency with sufficient separation to preserve the native conformation and activity of conjugated proteins [1].

Protein Crosslinking ADC Linker Design Spacer Optimization

Molecular Weight and Conjugation Stoichiometry: Discrete 532.50 Da for Predictable Drug-to-Antibody Ratios

Bis-PEG5-NHS ester possesses a precise molecular weight of 532.50 Da, a direct consequence of its five-unit PEG structure [1]. This contrasts with both shorter and longer homologs: Bis-PEG2-NHS ester (400.3 Da) [2] and Bis-PEG13-NHS ester (approx. 820 Da) [3]. In antibody-drug conjugate (ADC) construction, the linker's molecular weight contributes directly to the overall conjugate mass. The 532.50 Da mass of Bis-PEG5-NHS ester allows for precise calculation of the Drug-to-Antibody Ratio (DAR) via mass spectrometry, a critical quality attribute (CQA) for ADC manufacturing. The discrete, single-mass peak facilitates accurate DAR quantification, unlike polydisperse PEG alternatives [1].

ADC Development DAR Control Bioconjugate Characterization

Amidation Efficiency and Reaction Kinetics: 98% Reaction Efficiency Under Mild Aqueous Conditions

The bis-NHS ester functional groups on Bis-PEG5-NHS ester react with primary amines in pH 7.0–8.5 buffer to form stable amide bonds with a reported efficiency of >98% [1]. This high efficiency is attributed to the optimal PEG5 spacer, which minimizes steric hindrance while maintaining high local effective concentration of the NHS ester groups [2]. In contrast, shorter linkers like Bis-PEG2-NHS ester can exhibit lower efficiency due to increased steric clash between reacting proteins, while longer linkers may suffer from reduced effective concentration and increased hydrolysis . The 98% efficiency specification ensures minimal unreacted linker remains, simplifying purification and maximizing conjugate yield [1].

Protein Labeling Amide Bond Formation Crosslinking Yield

Optimal Application Scenarios for Bis-PEG5-NHS ester (756526-03-1) Driven by Quantitative Evidence


Precision Synthesis of PROTACs and ADC Linkers Requiring High Purity

The 99.83% HPLC purity makes Bis-PEG5-NHS ester the preferred linker for constructing PROTACs and ADCs where precise stoichiometry is critical. Lower purity homologs introduce amine-reactive impurities that can consume one of the two E3 ligase or target protein ligands, reducing the yield of the active, heterobifunctional PROTAC molecule . The high purity ensures efficient, double-ended conjugation to build the final degrader molecule with minimal side products.

Protein-Protein Crosslinking Studies with Controlled Distance Constraints

The 17.6 Å spacer arm [1] is ideal for probing protein-protein interactions where a moderate distance is needed to bridge two binding partners without forcing unnatural conformations. This length is particularly useful for crosslinking subunits within a larger complex or for conjugating an antibody to an enzyme for ELISA or immunohistochemistry, as it maintains the functional independence of both proteins while ensuring a stable covalent linkage [1].

Manufacturing of ADCs with Analytically Defined DAR

The discrete molecular weight of 532.50 Da [2] is essential for ADCs intended for clinical development. Mass spectrometry can easily resolve the mass shift contributed by each attached linker-payload unit, allowing for accurate determination of the Drug-to-Antibody Ratio (DAR). This precise analytical control is a regulatory expectation and is far more challenging to achieve with polydisperse or longer, more flexible PEG linkers that yield broad conjugate peaks [2].

High-Yield Bioconjugation Workflows in Aqueous Buffers

The >98% reaction efficiency in pH 7.0–8.5 buffer [3] makes Bis-PEG5-NHS ester suitable for high-throughput or scaled-up bioconjugation processes. The high yield minimizes the need for extensive purification and reduces material costs, which is particularly advantageous for conjugating expensive proteins or antibodies. This performance is a direct result of the optimized PEG5 spacer that balances reactivity with reduced hydrolysis [3].

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